molecular formula C21H22NO4+ B190311 Palmatine CAS No. 3486-67-7

Palmatine

Cat. No.: B190311
CAS No.: 3486-67-7
M. Wt: 352.4 g/mol
InChI Key: QUCQEUCGKKTEBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Palmatine can be synthesized from berberine or its salts through a series of chemical reactions. The process involves the use of formic acid, acetate, and other reagents under controlled temperature conditions (30-70°C) . The reaction typically involves the demethylation and oxidation of berberine to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification using chromatographic techniques. For example, this compound can be extracted from the roots of Berberis cretica using methanol and purified by column chromatography filled with silica gel and Sephadex LH-20 resin .

Chemical Reactions Analysis

Types of Reactions: Palmatine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Various reagents, such as halogens and acids, are used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound .

Scientific Research Applications

Palmatine has a wide range of scientific research applications:

Comparison with Similar Compounds

Palmatine is similar to other protoberberine alkaloids, such as:

This compound’s uniqueness lies in its broad spectrum of biological activities and its potential therapeutic applications in various diseases, including Alzheimer’s disease, cancer, and diabetes .

Biological Activity

Palmatine, a protoberberine alkaloid primarily sourced from various plants such as Fibraurea tinctoria and Berberis cretica, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its effects in various biological contexts, including neuroprotection, antimicrobial activity, antioxidant properties, and its potential in treating diseases like Alzheimer's and diabetes.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and biological activity. It possesses multiple methoxyl groups, differentiating it from other alkaloids like berberine. Its chemical structure allows for interaction with various biological targets, leading to a wide range of pharmacological effects.

Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study evaluating its antioxidant capacity, this compound demonstrated strong free radical scavenging activity with an IC50 value of 28 ppm using the DPPH method. Additionally, it was shown to reduce oxidative stress in STZ-induced diabetic animal models by decreasing malondialdehyde (MDA) levels and enhancing enzymatic antioxidants .

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects, particularly in models of cognitive impairment. In a study involving mice, administration of this compound (0.5 and 1 mg/kg) for ten consecutive days significantly improved memory performance in the Morris water maze test. This effect was associated with a reduction in acetylcholinesterase activity, suggesting that this compound may enhance cholinergic neurotransmission . Furthermore, this compound was effective in reversing scopolamine- and diazepam-induced amnesia, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Activity

This compound has been identified as an effective antimicrobial agent against various pathogens. A study demonstrated that this compound inhibits the pathogenicity of Aeromonas hydrophila, significantly increasing survival rates in infected channel catfish treated with this compound compared to controls (p < 0.0001) . Additionally, this compound derivatives have shown antibacterial activity against Helicobacter pylori, with minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against resistant strains .

Anti-inflammatory and Antitumor Properties

This compound's anti-inflammatory effects have been documented in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Its anticancer potential is also notable; this compound has exhibited cytotoxic effects against multiple cancer cell lines including breast (MCF-7), prostate (DU145), and colon (HT-29) cancer cells . The compound's mechanisms include inducing apoptosis and inhibiting cell proliferation.

Summary of Biological Activities

Activity Effect Reference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveEnhances memory; reduces acetylcholinesterase
AntimicrobialInhibits Aeromonas hydrophila
Effective against H. pylori
Anti-inflammatoryReduces pro-inflammatory cytokines
AntitumorInduces apoptosis in cancer cells

Case Studies

  • Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, this compound was found to restore mitochondrial function and alleviate cognitive deficits associated with the disease by promoting mitophagy .
  • Diabetes Treatment : this compound showed promising results in diabetic models by reducing blood glucose levels and improving insulin sensitivity while enhancing antioxidant defenses .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying palmatine in biological matrices, and how should method validation parameters be optimized?

  • Methodological Guidance : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is widely used for this compound quantification. Key validation parameters include linearity (calibration range: 0.1–50 μg/mL), precision (intra-day RSD <5%), recovery (>85%), and limit of detection (LOD <0.05 μg/mL). For cell-based studies, ensure matrix-matched calibration to account for interference from cellular debris .
  • Experimental Design : Include spike-and-recovery tests in representative matrices (e.g., plasma, tissue homogenates) to validate accuracy. Use internal standards (e.g., berberine) to correct for matrix effects .

Q. How should researchers design in vitro studies to evaluate this compound’s antioxidant activity while minimizing confounding factors?

  • Methodological Guidance :

  • Assay Selection : Combine multiple assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS assays) to capture diverse antioxidant mechanisms.
  • Controls : Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only) in each experiment.
  • Dose Range : Test this compound at 1–100 μM, as higher concentrations (>200 μM) may induce pro-oxidant effects .
  • Data Interpretation : Normalize results to protein content (Bradford assay ) and report EC50 values with 95% confidence intervals.

Q. What are the critical considerations for selecting appropriate cell lines and animal models in this compound’s neuroprotection studies?

  • Experimental Design :

  • Cell Lines : Use neuron-like SH-SY5Y or primary cortical neurons for Alzheimer’s disease models. Validate this compound’s blood-brain barrier permeability using in vitro BBB models (e.g., hCMEC/D3 cells) .
  • Animal Models : For cognitive dysfunction studies, employ transgenic APP/PS1 mice or streptozotocin-induced rat models. Monitor gut microbiota changes via 16S rRNA sequencing to assess this compound’s dual neuroprotective and microbiota-modulating effects .

Advanced Research Questions

Q. How can contradictions in this compound’s dose-dependent effects on cancer cell apoptosis be resolved?

  • Data Contradiction Analysis :

  • Dose Optimization : In prostate cancer studies, this compound at 10–20 μg/mL inhibits proliferation via prpS6 downregulation, while higher doses (25–50 μg/mL) show no significant effect on mTORC1 signaling. This suggests a biphasic mechanism requiring dose-response curve validation across multiple cell lines (e.g., PC3, DU145) .
  • Mechanistic Validation : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify off-target effects at high doses. Use siRNA knockdown of prpS6 to confirm pathway specificity .

Q. What biophysical techniques are suitable for studying this compound’s interaction with non-canonical DNA structures (e.g., G-quadruplex/i-motif)?

  • Methodological Guidance :

  • Circular Dichroism (CD) : Monitor conformational changes in DNA-palmatine complexes at varying pH (5.1–7.4) and temperatures. Use multivariate analysis to deconvolute spectra into folded/unfolded DNA components .
  • Melting Experiments : Determine Tm values under controlled ionic conditions (e.g., 100 mM KCl). Validate binding stoichiometry via Job’s plot analysis .

Q. How can researchers reconcile this compound’s anti-glycation effects with its pharmacokinetic limitations in chronic disease models?

  • Advanced Experimental Design :

  • Pharmacokinetics : Conduct LC-MS/MS studies to track this compound’s bioavailability and tissue distribution in diabetic rodent models.
  • Synergistic Approaches : Co-administer with bioenhancers (e.g., piperine) to improve absorption. Evaluate long-term efficacy (≥12 weeks) on AGE accumulation via immunohistochemistry and ELISA .

Q. Tables for Key Experimental Parameters

Study Type Parameter Recommended Range/Technique Reference
Antioxidant Assays DPPH IC5010–50 μM (pH 7.4, 37°C)
DNA Binding CD Melting Temperature (Tm)25–85°C, 1°C/min gradient
Neuroprotection Gut Microbiota Analysis16S rRNA sequencing (V3–V4 regions)

Q. Methodological Frameworks

  • Contradiction Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting hypotheses .
  • Data Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including raw data deposition and stepwise protocol documentation .

Properties

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQEUCGKKTEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide)
Record name Palmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048065
Record name Palmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3486-67-7
Record name Palmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3486-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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